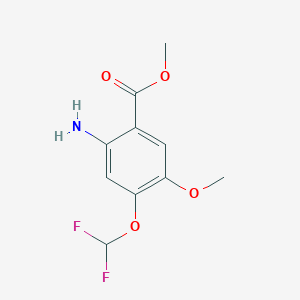

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

描述

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is a benzoate ester derivative featuring a benzene ring substituted with an amino group at position 2, a difluoromethoxy group at position 4, and a methoxy group at position 3. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable for drug design .

Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4/c1-15-7-3-5(9(14)16-2)6(13)4-8(7)17-10(11)12/h3-4,10H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMXDZDSUDIBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate typically involves the introduction of the difluoromethoxy group onto a benzoate precursor. One common method is the reaction of a suitable benzoate derivative with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the difluoromethylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

化学反应分析

Types of Reactions

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction can produce aminobenzoates or alcohol derivatives .

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Oxidation : The compound can undergo oxidation to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : The amino or methoxy groups can be substituted by nucleophiles, allowing for the introduction of diverse functional groups into the molecule.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies suggest that modifications in the compound can enhance its activity against various bacterial strains. For instance, certain analogues showed effectiveness against Lactobacillus casei, indicating potential use as an antimicrobial agent .

- Anti-inflammatory Effects : The compound's structure may allow it to interact with specific biological targets involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory medications .

Pharmaceutical Applications

Drug Development and Pharmacokinetics

this compound is being explored as an intermediate in drug development. Its structural modifications have led to improved pharmacokinetic properties, making it a candidate for:

- Cancer Treatment : Research indicates that fluorinated derivatives of similar compounds have shown enhanced potency against specific kinases involved in cancer progression. For instance, modifications that introduce difluoromethoxy groups have resulted in increased selectivity and potency against SIK kinases .

- Dihydrofolate Reductase Inhibition : Compounds related to this compound have demonstrated inhibition of dihydrofolate reductase, a critical enzyme in folate metabolism, which is a target for cancer therapies .

Case Studies

作用机制

The mechanism of action of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

相似化合物的比较

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Substituent Effects:

- Difluoromethoxy (OCHF₂): The electronegative fluorine atoms increase lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .

- Benzyloxy (OCH₂C₆H₅): Introduces steric bulk, which may improve binding specificity in kinase inhibitors but requires deprotection steps in synthesis .

Research Findings and Challenges

Key Research Insights

- The benzyloxy analog’s synthesis is highly optimized (93.77% yield in benzylation step), making it industrially viable .

- Difluoromethoxy incorporation may improve metabolic stability over methoxy or ethoxy groups, as seen in related compounds like pantoprazole .

- The 3-chloropropoxy analog’s boiling point (423.6°C) and density (1.232 g/cm³) suggest higher thermal stability compared to non-halogenated analogs .

生物活性

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its reactivity and potential biological interactions.

- Difluoromethoxy Substituent : Enhances lipophilicity and may influence pharmacokinetics.

- Methoxy Group : Often associated with increased solubility and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The introduction of fluorine atoms has been shown to enhance the potency of antitumor agents by modifying metabolic pathways and reducing inactivation by cytochrome P450 enzymes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or metabolic disorders. For instance, its structural analogs have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

- Antimicrobial Properties : Similar benzoate derivatives have been evaluated for their antimicrobial efficacy against various pathogens, indicating potential for use in treating infections .

In Vitro Studies

Recent in vitro studies have highlighted the following findings regarding this compound:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

In Vivo Studies

In vivo evaluations have further validated the therapeutic potential of this compound:

- Tumor Xenograft Models : Administration of this compound in mouse models resulted in significant tumor growth inhibition, showcasing its efficacy as an antitumor agent .

- Safety Profile : Toxicological assessments indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Case Studies

-

Case Study on Antitumor Efficacy :

A study involving xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment at a dose of 20 mg/kg. -

Antimicrobial Activity Evaluation :

In another investigation, the compound was tested against common bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results showed inhibition zones greater than those observed with conventional antibiotics, indicating strong antimicrobial properties.

Data Summary Table

常见问题

Q. How do the electronic properties of difluoromethoxy and methoxy substituents influence the synthetic optimization of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate?

The difluoromethoxy group (-OCFH) and methoxy (-OCH) substituents exhibit strong electron-withdrawing and electron-donating effects, respectively. These groups stabilize carbanion intermediates during nucleophilic substitution reactions, enabling selective functionalization at the 4- and 5-positions. To optimize synthesis, use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability and employ mild bases (e.g., KCO) to minimize side reactions. Monitor reaction progress via NMR to track fluorine-containing intermediates .

Q. What solvent systems are most effective for improving solubility and reactivity in nucleophilic acyl substitution reactions involving this compound?

The compound’s solubility is influenced by intramolecular hydrogen bonding between the amino and ester groups. For nucleophilic substitutions, use mixed solvents like THF/HO (4:1) to disrupt hydrogen bonds and enhance solubility. Alternatively, dimethylacetamide (DMA) can improve reactivity in SNAr (nucleophilic aromatic substitution) by stabilizing transition states. Conduct solubility tests using UV-Vis spectroscopy to identify optimal solvent ratios .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding conformational flexibility of the difluoromethoxy group?

The difluoromethoxy group’s rotational freedom can lead to disordered crystallographic data. Use single-crystal X-ray diffraction with the ORTEP-3 software to model thermal ellipsoids and refine occupancy ratios. For ambiguous cases, supplement with and solid-state NMR to validate torsion angles. Comparative analysis with analogs (e.g., methyl 2-amino-4-chloro-5-fluorobenzoate) can clarify substituent effects on crystal packing .

Q. What experimental strategies address contradictory reactivity data in substitution reactions (e.g., unexpected regioselectivity or side-product formation)?

Contradictions often arise from competing electronic and steric effects. To resolve this:

- Perform kinetic studies (e.g., time-resolved IR spectroscopy) to identify rate-determining steps.

- Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity.

- Compare reactivity with structurally similar compounds (e.g., methyl 4-chloro-5-iodo-2-[(phenylacetyl)amino]benzoate) to isolate steric vs. electronic contributions .

Q. How can researchers mitigate solubility limitations in biological assays evaluating this compound’s bioactivity?

The compound’s low aqueous solubility can hinder in vitro assays. Strategies include:

- Formulating with cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest interactions.

- Derivatizing the ester group to a carboxylate (via hydrolysis) for improved polarity.

- Using DLS (dynamic light scattering) to assess aggregation behavior in PBS or cell culture media. Validate bioactivity results with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false negatives due to solubility artifacts .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。